molecular formula C22H29N3O6S B12065177 [(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12065177
M. Wt: 463.5 g/mol
InChI Key: ZEMIJUDPLILVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Pivampicillin is synthesized through the esterification of ampicillin with pivalic acid. The reaction involves the use of pivaloyl chloride and ampicillin in the presence of a base such as triethylamine. The reaction conditions typically include an inert atmosphere and a solvent like dichloromethane . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Pivampicillin undergoes hydrolysis to release ampicillin, formaldehyde, and pivalic acid. This hydrolysis is catalyzed by non-specific esterases present in most body tissues . The major product formed from this reaction is ampicillin, which is the active antibacterial agent. Pivampicillin does not undergo significant oxidation or reduction reactions under physiological conditions.

Scientific Research Applications

Pivampicillin has been extensively studied for its pharmacokinetic properties and its ability to improve the bioavailability of ampicillin. It is used in research to understand the mechanisms of prodrug activation and the role of esterases in drug metabolism . In medicine, pivampicillin is used to treat bacterial infections caused by susceptible strains of gram-positive and gram-negative organisms . Its applications in industry include the development of new prodrug formulations and the study of drug delivery systems.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMIJUDPLILVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860491
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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